BRD9185 was developed as part of a broader effort to explore small molecule inhibitors that can modulate protein interactions within the cellular environment. The compound is often referenced in studies focusing on the inhibition of BET proteins, which are known to play critical roles in gene expression related to oncogenesis.
BRD9185 falls under the category of small molecule inhibitors and is specifically classified as a bromodomain inhibitor. It is utilized in research settings to study the effects of inhibiting BET proteins on various biological processes.
The synthesis of BRD9185 typically involves multi-step organic reactions. The process begins with the formation of key intermediates through standard organic synthesis techniques, including:
The synthesis may utilize techniques such as:
The molecular weight of BRD9185 is approximately 313.38 g/mol. The structural formula reveals key functional groups that are critical for its biological activity, particularly in terms of interacting with target proteins.
BRD9185 undergoes various chemical reactions that can be categorized into:
The interaction with BET proteins typically involves hydrogen bonding and hydrophobic interactions facilitated by the compound's specific functional groups. Studies have shown that these interactions can lead to significant alterations in gene expression profiles associated with cancer progression.
The mechanism of action for BRD9185 primarily revolves around its ability to inhibit BET proteins, which are crucial for the regulation of gene expression associated with inflammation and cancer. By binding to the bromodomains of these proteins, BRD9185 effectively disrupts their interaction with acetylated lysines on histones and non-histone proteins.
Research indicates that BRD9185 can lead to reduced expression of oncogenes such as MYC, thereby exerting anti-tumor effects. This mechanism highlights its potential as a therapeutic agent in cancer treatment protocols.
BRD9185 is typically described as a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO). Its melting point and other physical properties may vary based on purity and formulation.
BRD9185 is primarily used in:
The BRD9 bromodomain adopts a conserved left-handed four-helical bundle (αZ, αA, αB, αC) interconnected by functionally critical ZA and BC loops, forming a deep hydrophobic binding pocket for acetyl-lysine (KAc) recognition [1] [4]. Key residues within these loops govern substrate specificity: The BC loop harbors Asn100, which forms a direct hydrogen bond with the acetyl carbonyl oxygen of lysine, while the ZA loop's Tyr106 stabilizes binding via water-mediated hydrogen bonding [1] [9]. This dual-anchor mechanism ensures high-affinity KAc engagement. The binding pocket’s "GPP shelf" (formed by Gly43, Phe44, Phe45) distinguishes BRD9 from BET family bromodomains (e.g., BRD4’s WPF shelf), creating a distinct topology for selective ligand design [4] [6].
Table 1: Key Structural Residues in BRD9 Bromodomain KAc Recognition
Structural Element | Residue(s) | Function in KAc Recognition |
---|---|---|
BC Loop | Asn100 | Direct H-bond with acetyl carbonyl |
ZA Loop | Tyr106 | Water-mediated H-bond with acetyl carbonyl |
GPP Shelf | Phe44, Phe45 | Hydrophobic cradle for acetyl group stabilization |
Gatekeeper Residue | Tyr106 (vs. Ile in BET BRDs) | Increases pocket volume and modulates selectivity |
Orthosteric inhibition targets the conserved KAc binding site, leveraging residues Asn100 and Tyr106 for competitive displacement of acetylated histones [4] [10]. However, structural divergence in peripheral regions enables allosteric modulation: The "H42-A46 selectivity pocket" (His42, Gly43, Ala46) and a hydrophobic subpocket lined by Val49, Ile53, and Leu109 exhibit low homology with paralogs like BRD7, providing avenues for selective inhibition [4] [7]. Molecular dynamics (MD) simulations reveal that ligand binding to the orthosteric site induces long-range stabilization of the ZA loop, reducing its flexibility by 40% and potentially altering ncBAF complex recruitment [3] [10]. Allosteric ligands, though less explored, may exploit cryptic pockets near the αC helix, disrupting interhelical salt bridges critical for structural integrity [4].
Table 2: Orthosteric vs. Allosteric Sites in BRD9 Bromodomain
Site Type | Key Residues | Structural Basis for Selectivity |
---|---|---|
Orthosteric | Asn100, Tyr106, Phe44 | High conservation; selectivity achieved via shelf residues (Phe44/Phe45 vs. BRD7’s Leu/Phe) |
Allosteric (Putative) | His42, Ala46, Leu109 | BRD9-specific residues (e.g., His42 not present in BRD7); hydrophobic subpocket volume differences |
MD simulations (50–100 ns trajectories) demonstrate that BRD9-inhibitor complexes rely predominantly on van der Waals (vdW) contributions (60–70%) to binding free energy, with π-π stacking and hydrogen bonding providing secondary stabilization [2] [5] [10]. The pyridinone scaffold of inhibitors like I-BRD9 engages in stable π-π stacking with Phe44 and Tyr106 (distance: 3.5–4.0 Å), while the dimethoxyphenyl moiety inserts into the hydrophobic cavity, forming vdW contacts with Ile53, Val49, and Leu109 [5] [10]. Notably, Asn100 maintains a persistent hydrogen bond (occupancy >90% in MD) with inhibitor carbonyl groups, mirroring native KAc recognition [2] [3]. MM-GBSA calculations confirm vdW energy dominates binding (ΔG~vdW~ = −45 to −60 kcal/mol), exceeding electrostatic contributions (ΔG~ele~ = −10 to −20 kcal/mol) [2] [10].
Table 3: Energy Contributions of Key Residues to BRD9-Inhibitor Binding
Residue | Interaction Type | Energy Contribution (kcal/mol) | Role in Selectivity |
---|---|---|---|
Phe44 | π-π stacking + vdW | −8.2 to −10.5 | BRD9 vs. BRD4: GPP shelf topology |
Asn100 | H-bond | −6.3 to −7.8 | Conserved KAc recognition |
Tyr106 | π-π stacking + H-bond | −7.1 to −8.9 | Gatekeeper residue differentiation |
Ile53/Val49 | vdW | −5.5 to −6.7 | Hydrophobic subpocket selectivity |
Principal component analysis (PCA) of MD trajectories reveals that inhibitor binding suppresses conformational fluctuations in the ZA loop (RMSF reduction: 1.8 Å → 0.9 Å) and stabilizes the αC helix, which exhibits a 30% decrease in backbone flexibility [3] [4]. This "rigidification effect" is ligand-dependent: BI-9564 induces complete closure of the ZA loop over the binding pocket, while LP99 permits partial mobility, correlating with lower binding affinity (K~d~ = 0.14 µM vs. 0.002 µM for I-BRD9) [1] [3]. Hydrogen-bond occupancy between inhibitors and the Asp107-Gly108 motif at the αC helix N-terminus exceeds 75%, suggesting allosteric propagation of stability from the orthosteric site to distal helices [4] [7]. Notably, apo-BRD9 shows elevated B-factors in the BC loop (residues 95–105), indicating inherent flexibility quenched upon ligand engagement [3].
Table 4: Impact of Ligand Binding on BRD9 Conformational Dynamics
Structural Metric | Apo BRD9 | Ligand-Bound BRD9 | Technique of Analysis |
---|---|---|---|
ZA loop RMSF | 1.8 Å | 0.9 Å | MD simulations (100 ns) |
αC helix Cα RMSD | 1.2 Å | 0.6 Å | PCA of MD trajectories |
BC loop H-bond occupancy | <40% | >75% | Clustered trajectory analysis |
Global pocket volume | 320 ų | 280 ų | POVME algorithm |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7